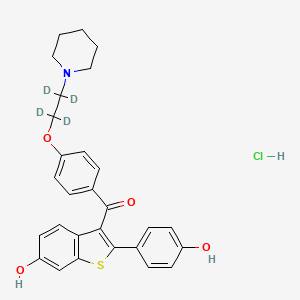

Raloxifen-d4-Hydrochlorid

Übersicht

Beschreibung

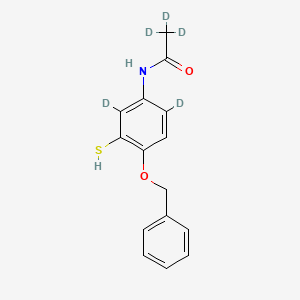

Raloxifen-d4 (Hydrochlorid) ist eine deuterierte Form von Raloxifenhydrochlorid, einem selektiven Östrogenrezeptormodulator (SERM) der zweiten Generation. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Pharmakokinetik und den Metabolismus von Raloxifen zu untersuchen. Die Deuteriumatome in Raloxifen-d4 ersetzen Wasserstoffatome, wodurch es als interner Standard in der Massenspektrometrie nützlich ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Raloxifen-d4 (Hydrochlorid) beinhaltet die Deuterierung von Raloxifenhydrochlorid. Die allgemeine Methode zur Herstellung von Raloxifen beinhaltet die Friedel-Crafts-Acylierung von 4-[2-(1-Piperidinyl)ethoxy]benzoylchloridhydrochlorid, gefolgt von der Entschützung der Methansulfonylgruppe von 6-Methylsulfonyloxy-2-[4-Methylsulfonyloxy)phenyl]benzothiophen . Der Deuterierungsprozess beinhaltet typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel unter kontrollierten Bedingungen, um die Einarbeitung von Deuteriumatomen zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Raloxifen-d4 (Hydrochlorid) folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung hochreiner deuterierter Reagenzien und Lösungsmittel sowie fortschrittliche Reinigungstechniken, um die Qualität und Konsistenz des Endprodukts zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Raloxifene-d4 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of raloxifene.

Biology: Employed in cellular and molecular biology research to investigate the effects of raloxifene on estrogen receptors.

Medicine: Used in preclinical studies to evaluate the efficacy and safety of raloxifene and its analogs in treating conditions like osteoporosis and breast cancer.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of raloxifene.

Wirkmechanismus

Target of Action

Raloxifene-d4 Hydrochloride primarily targets the estrogen receptors in various tissues . It belongs to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs) . It exhibits estrogenic effects on bone and lipid metabolism while mediating anti-estrogenic effects on uterine endometrium and breast tissues .

Mode of Action

Raloxifene-d4 Hydrochloride acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It has a similar binding affinity to that of estradiol, the predominant circulating estrogen . On skeletal tissues, Raloxifene-d4 Hydrochloride stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts .

Biochemical Pathways

Raloxifene-d4 Hydrochloride affects the biochemical pathways related to bone metabolism and lipid metabolism . It reduces the resorption of bone and increases bone mineral density in postmenopausal women, thus slowing the rate of bone loss . It also has effects on lipid metabolism .

Result of Action

The molecular and cellular effects of Raloxifene-d4 Hydrochloride’s action include preserving the bone mineral density and decreasing the risk of breast cancer in postmenopausal women .

Biochemische Analyse

Biochemical Properties

Raloxifene-d4 Hydrochloride, like its parent compound Raloxifene, interacts with estrogen receptors. It acts as an estrogen agonist in some tissues (like bone and lipid metabolism) and as an estrogen antagonist in others (like breast and uterine tissues) . This selective action is due to the differential conformational changes Raloxifene-d4 Hydrochloride induces in the estrogen receptor, which affects the recruitment of coactivators and corepressors to the receptor complex .

Cellular Effects

Raloxifene-d4 Hydrochloride has several effects on cellular processes. In bone cells, it stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts . In breast and uterine tissues, it exhibits anti-estrogenic effects . It also influences lipid metabolism, promoting a healthier lipid profile .

Molecular Mechanism

The molecular mechanism of Raloxifene-d4 Hydrochloride involves binding to estrogen receptors. This binding induces conformational changes in the receptor, which in turn affects the recruitment of coactivators and corepressors. The result is tissue-specific regulation of gene expression .

Temporal Effects in Laboratory Settings

Its parent compound, Raloxifene, has been shown to have long-lasting effects on bone density and lipid metabolism .

Dosage Effects in Animal Models

Studies on Raloxifene have shown that its effects on bone density and lipid metabolism are dose-dependent .

Metabolic Pathways

Raloxifene-d4 Hydrochloride is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .

Transport and Distribution

Raloxifene is extensively distributed after oral administration .

Subcellular Localization

As a selective estrogen receptor modulator, it is likely to be found in the nucleus where estrogen receptors are located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of raloxifene-d4 (hydrochloride) involves the deuteration of raloxifene hydrochloride. The general method for the preparation of raloxifene involves Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by de-protection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . The deuteration process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of raloxifene-d4 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product’s quality and consistency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Raloxifen-d4 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Ersatz eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Raloxifen-d4 (Hydrochlorid) zur Bildung hydroxylierter Derivate führen, während die Reduktion deuterierte Analoga mit unterschiedlichen funktionellen Gruppen liefern kann.

Wissenschaftliche Forschungsanwendungen

Raloxifen-d4 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als interner Standard in der Massenspektrometrie verwendet, um die Pharmakokinetik und den Metabolismus von Raloxifen zu untersuchen.

Biologie: In der Zell- und Molekularbiologieforschung eingesetzt, um die Auswirkungen von Raloxifen auf Östrogenrezeptoren zu untersuchen.

Medizin: In präklinischen Studien verwendet, um die Wirksamkeit und Sicherheit von Raloxifen und seinen Analoga bei der Behandlung von Krankheiten wie Osteoporose und Brustkrebs zu bewerten.

Industrie: Bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneistoffabgabesysteme eingesetzt, um die Bioverfügbarkeit und therapeutische Wirksamkeit von Raloxifen zu verbessern.

Wirkmechanismus

Raloxifen-d4 (Hydrochlorid) übt seine Wirkung aus, indem es selektiv an Östrogenrezeptoren bindet, wobei es als Agonist im Knochengewebe und als Antagonist im Brust- und Uterusgewebe wirkt . Diese selektive Bindung aktiviert östrogene Pfade im Knochen, was zu einer erhöhten Knochenmineraldichte führt, während sie östrogene Pfade im Brust- und Uterusgewebe antagonisiert, wodurch das Krebsrisiko verringert wird. Die beteiligten molekularen Ziele und Pfade umfassen den Östrogenrezeptor alpha (ERα) und beta (ERβ) sowie nachgeschaltete Signalwege, die die Genexpression und zelluläre Funktionen regulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tamoxifen: Ein weiterer selektiver Östrogenrezeptormodulator, der bei der Behandlung von Brustkrebs eingesetzt wird.

Fosamax: Ein weiteres Bisphosphonat, das Alendronat ähnelt und zur Behandlung von Osteoporose eingesetzt wird.

Einzigartigkeit von Raloxifen-d4 (Hydrochlorid)

Raloxifen-d4 (Hydrochlorid) ist aufgrund seiner deuterierten Struktur einzigartig, die eine verbesserte Stabilität bietet und eine präzise Verfolgung in pharmakokinetischen Studien ermöglicht. Seine selektiven Eigenschaften als Östrogenrezeptormodulator machen es zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen und bietet Vorteile für die Knochengesundheit und die Krebsprävention, ohne die Nebenwirkungen, die mit traditionellen Hormonersatztherapien verbunden sind .

Eigenschaften

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-ZBLPOJTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-47-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

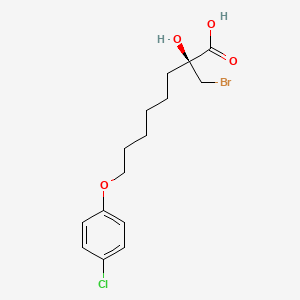

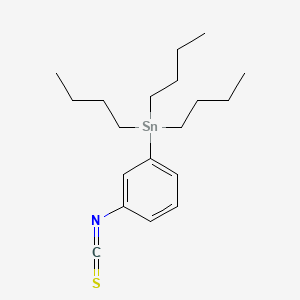

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

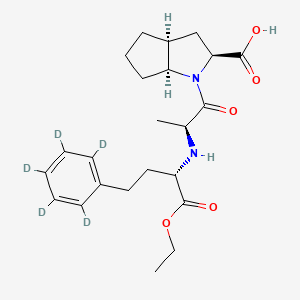

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)